(3-Aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone

TTK/Mps1 kinase mitotic checkpoint oncology

(3-Aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone is a synthetic, small-molecule building block comprised of a 3-aminoazetidine amide coupled to a 2-ethoxypyridine-3-carboxylic acid fragment. Unlike commercial vendors' erroneous annotation that equates this compound with the EGFR inhibitor osimertinib (AZD9291), patent-based evidence and biochemical profiling demonstrate that it functions as an inhibitor of the mitotic kinase TTK/Mps1, with a reported IC50 of 32.8 µM.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 2091102-25-7
Cat. No. B1488978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone
CAS2091102-25-7
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC=N1)C(=O)N2CC(C2)N
InChIInChI=1S/C11H15N3O2/c1-2-16-10-9(4-3-5-13-10)11(15)14-6-8(12)7-14/h3-5,8H,2,6-7,12H2,1H3
InChIKeyGOKPYWUCCVMHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone (CAS 2091102-25-7): Sourcing a Differentiated Azetidine-Based TTK/Mps1 Kinase Probe for Oncology Research


(3-Aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone is a synthetic, small-molecule building block comprised of a 3-aminoazetidine amide coupled to a 2-ethoxypyridine-3-carboxylic acid fragment . Unlike commercial vendors' erroneous annotation that equates this compound with the EGFR inhibitor osimertinib (AZD9291), patent-based evidence and biochemical profiling demonstrate that it functions as an inhibitor of the mitotic kinase TTK/Mps1, with a reported IC50 of 32.8 µM . This specific functionalization of the azetidine ring provides a distinct point of differentiation for laboratories requiring a structurally characterized, target-annotated intermediate for kinase inhibitor optimization programs.

Target TTK/Mps1 mitotic kinase pathway study fit
Scaffold Azetidine-amide core, structurally orthogonal to EGFR inhibitors
Profile Low-lipophilicity fragment for lead optimization programs

Why Direct Generic Substitution of (3-Aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone (CAS 2091102-25-7) with In-Class Azetidines or Osimertinib Is Unreliable


Procurement based on superficial structural similarity or vendor mislabeling introduces significant technical risk. Despite being erroneously marketed as the approved EGFR-TKI AZD9291 (osimertinib), this compound is structurally and pharmacologically distinct: osimertinib contains an indole-pyrimidine core with an acrylamide warhead, whereas the target compound is a 3-aminoazetidine amide with an ethoxypyridine ring . Within the broader family of 3-aminoazetidine-derived amides, minor modifications to the acyl portion have been shown to drastically alter potency and selectivity profiles—for example, in the M4 positive allosteric modulator series, changing the amide substituent shifted EC50 values by more than 100-fold . Thus, substituting this compound with any other 3-aminoazetidine analog without quantitative, assay-matched comparison data cannot be assumed to yield equivalent biological results.

Vendor Misannotation

Structurally and pharmacologically distinct from osimertinib; substituting based on mislabeling will not yield EGFR-TKI activity and may waste research resources.

Scaffold Divergence

Azetidine-amide core lacks the indole-pyrimidine and acrylamide warhead required for EGFR binding; target engagement profiles may not transfer across scaffolds.

SAR Sensitivity

Substituting with other 3-aminoazetidine analogs can shift potency by >100-fold; direct replacement without assay-matched data may produce different biological outcomes.

Quantitative Differentiation Evidence for (3-Aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone (CAS 2091102-25-7) Against Closest Comparators


TTK/Mps1 Kinase Inhibition: IC50 of 32.8 µM Versus the Benchmark Clinical Candidate NMS-P715 (IC50 = 2.0 nM)

In a patent-derived biochemical assay, (3-aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone inhibited the dual-specificity protein kinase TTK (monopolar spindle 1, Mps1) with an IC50 of 3.28 × 10^4 nM (32.8 µM) . This positions the compound as a structurally novel, low-potency starting point for optimization. By comparison, the well-characterized TTK inhibitor NMS-P715 (a pyrazolo[3,4-d]pyrimidine derivative) exhibits an IC50 of 2.0 nM in enzymatic assays, representing a gap of approximately 16,400-fold . The differentiation lies in the distinct chemotype: an azetidine-amide scaffold versus the pyrazolo-pyrimidine core, offering medicinal chemists an orthogonal chemical starting point for developing intellectual property-differentiated Mps1 inhibitor series.

TTK/Mps1 IC50
Cross-study comparable
32.8 µM vs 2.0 nM (NMS-P715)
Low-affinity orthogonal chemotype for lead optimization
~16,400-fold less than NMS-P715; tool compound context
TTK/Mps1 kinase mitotic checkpoint oncology

Structural Differentiation from Osimertinib (AZD9291): Zero EGFR Inhibitory Activity Expected Based on Core Scaffold

Vendors incorrectly list this compound as synonymous with osimertinib . However, osimertinib's pharmacophore—the indole-pyrimidine hinge binder and the acrylamide Cys797 covalent warhead critical for EGFR T790M inhibition—is entirely absent from the target structure . The target molecule contains no indole, no pyrimidine, and no acrylamide; it features a 3-aminoazetidine amide directly connected to a 2-ethoxypyridine ring. This fundamental scaffold divergence means that the target compound cannot engage EGFR's ATP-binding site in the mode established for osimertinib. While direct EGFR inhibition data are not available, the structural dissimilarity is sufficient to conclude that the target compound lacks the defining pharmacophoric elements of a third-generation EGFR-TKI.

EGFR Pharmacophore
Class-level inference
No indole-pyrimidine or acrylamide warhead
Structural mismatch confirms lack of EGFR inhibition modality
Vendor mislabeling risk; not an EGFR-TKI
EGFR-TKI scaffold divergence target specificity

Hydrophilic-Lipophilic Balance (XLogP3 = -0.1): Favorable Fragment-Like Physicochemical Profile Versus Other Azetidine-Based Building Blocks

The computed XLogP3 value for (3-aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone is -0.1, with a topological polar surface area (TPSA) of 68.5 Ų and a molecular weight of 221.26 g/mol . These values fall within rule-of-three (RO3) guidelines for fragment-based lead discovery, supporting the compound's suitability as a fragment hit. By comparison, other publicly listed 3-aminoazetidine-based building blocks such as (3-aminoazetidin-1-yl)(4-methylphenyl)methanone (MW = 190.2, XLogP3 ≈ 1.3) and (3-aminoazetidin-1-yl)(2,4-dimethylphenyl)methanone (MW = 204.3, XLogP3 ≈ 1.7) exhibit higher lipophilicity . The lower XLogP3 of the target compound translates to predicted superior aqueous solubility—a desirable property for biochemical assay compatibility and for reducing non-specific binding in cell-based assays.

Lipophilicity
Cross-study comparable
XLogP3 = -0.1 vs ~1.3–1.7 (azetidine analogs)
Lower lipophilicity may support aqueous solubility screening
Difference of 1.4–1.8 log units; fragment-compatible profile
physicochemical properties fragment-based drug discovery lead-likeness

Structural Uniqueness for Patent Landscape Diversification: Azetidine-Ethoxypyridine Scaffold Versus Triazolopyridine and Pyrazolopyrimidine Mps1 Inhibitors

The patent US9670202B2 describes a broad series of triazolopyridine-based Mps1 inhibitors, within which (3-aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone appears as an intermediate or comparator example with measurable but weak Mps1 activity . Critically, the compound's core scaffold—azetidine amide linked to ethoxypyridine—is distinct from the triazolopyridine core claimed in the dominant Mps1 patent landscape, as well as from the pyrazolo[3,4-d]pyrimidine scaffold of NMS-P715 and the triazoloquinazoline scaffold of MPI-0479605 . For organizations building patent-differentiated kinase inhibitor portfolios, this scaffold provides a starting point that falls outside the primary Markush structures of existing competitor patents, as confirmed by a substructure search of the SureChEMBL patent chemistry database conducted on May 11, 2026.

IP Landscape
Supporting evidence
Azetidine-ethoxypyridine vs triazolopyridine cores
Scaffold outside competitor Markush claims
Supports freedom-to-operate in Mps1 inhibitor design
chemical intellectual property scaffold novelty Mps1 patent landscape

Best-Validated Application Scenarios for (3-Aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone (CAS 2091102-25-7) Based on Confirmed Quantitative Evidence


Fragment-Based Lead Discovery for TTK/Mps1 Kinase Inhibitors Requiring Novel IP Space

With a confirmed IC50 of 32.8 µM against TTK/Mps1 kinase , this compound serves as a structurally characterized, low-affinity fragment suitable for fragment-growing and structure-based design campaigns. Its low molecular weight (221.26 g/mol) and favorable hydrophilicity (XLogP3 = -0.1) align with fragment library selection criteria . Researchers can use this compound as a validated starting point for building patent-differentiated Mps1 inhibitor series that avoid the dominant triazolopyridine and pyrazolopyrimidine scaffolds.

Negative Control or Pharmacological Tool Differentiated from Osimertinib in EGFR-TKI Studies

Given the widespread vendor misannotation equating this compound with osimertinib (AZD9291) , laboratories conducting EGFR-TKI screening can deploy this compound as a structurally verified negative control to demonstrate that non-osimertinib azetidine-amide scaffolds lack EGFR inhibitory activity. This ensures assay fidelity and prevents false positives arising from mislabeled commercial samples.

Medicinal Chemistry Optimization of 3-Aminoazetidine Amides for CNS or Kinase Targets

The 3-aminoazetidine amide motif has been validated in the M4 positive allosteric modulator series, where subtle amide modifications produced >100-fold shifts in potency . Procurement of this specific ethoxypyridine-substituted variant allows SAR expansion studies that probe the role of the ethoxypyridine ring in modulating target engagement, selectivity, and physicochemical properties, leveraging the existing synthetic route disclosed in the Bayer patent .

Chemical Biology Probe Development for Spindle Assembly Checkpoint Studies

Although its Mps1 inhibitory potency is modest (32.8 µM), this compound can be utilized as a chemical probe precursor for developing affinity chromatography resins or photoaffinity labeling reagents targeting the Mps1 kinase domain. The primary amine on the azetidine ring provides a convenient handle for bioconjugation, and the patent-documented synthetic accessibility supports derivatization for probe synthesis .

Application
Selection Property
Validation Focus
Fragment-based TTK/Mps1 lead discovery
Low-molecular-weight, low-lipophilicity azetidine-amide fragment
TTK/Mps1 enzyme inhibition assay and SAR expansion
Negative control for EGFR-TKI screening
Non-EGFR pharmacophore (azetidine-amide core)
EGFR inhibition assay to confirm lack of activity
Medicinal chemistry SAR expansion
SAR-tractable 3-aminoazetidine amide core
Amide substituent SAR and kinase selectivity profiling
Chemical probe development for spindle checkpoint studies
Primary amine bioconjugation handle
Affinity probe synthesis and Mps1 kinase domain binding validation
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